2-Amino-9,9-dimethylfluorene
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-9,9-dimethylfluorene and related N-substituted aminofluorenes can be achieved through palladium-catalyzed substitution at halofluorenes. This process allows for the introduction of both alkyl and chiral amino groups, producing compounds with potential applications as fluorescence probes for studying femtosecond solvation dynamics (Saroja et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,8-dimethylfluoren-9-one, reveals a nearly planar configuration with a mutual inclination between the benzene rings. This structural analysis provides insight into the electronic and steric influences on the fluorene backbone, which are crucial for understanding the reactivity and properties of 2-Amino-9,9-dimethylfluorene (Johnson & Jones, 1986).
Chemical Reactions and Properties
2-Amino-9,9-dimethylfluorene participates in various chemical reactions, highlighting its versatility as a building block for organic synthesis. The compound's ability to undergo reactions such as dimerization under specific conditions illustrates its reactivity and potential for creating complex molecular architectures (Harrington et al., 2004).
Physical Properties Analysis
The physical properties of 2-Amino-9,9-dimethylfluorene derivatives, such as their thermal and morphological stability, solubility, and electrochemical behavior, are influenced by the substitution pattern on the fluorene core. These properties are essential for applications in materials science, particularly in the development of organic light-emitting diodes and other electronic devices (Wong et al., 2002).
Safety And Hazards
2-Amino-9,9-dimethylfluorene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, it is advised to wash with plenty of soap and water .
Future Directions
2-Amino-9,9-dimethylfluorene has been used in the synthesis of novel polyamides with fluorene-based triphenylamine units . These polyamides have shown potential in optoelectronic applications .
Relevant Papers A paper titled “Novel polyamides with fluorene-based triphenylamine: electrofluorescence and electrochromic properties” discusses the synthesis of novel polyamides using 2-Amino-9,9-dimethylfluorene . The polyamides were found to have strong UV-vis absorption bands and exhibited fluorescence . They also showed reversible electrochemical oxidation and reduction .
properties
IUPAC Name |
9,9-dimethylfluoren-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTJITRKAMCHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626968 | |
Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-9,9-dimethylfluorene | |
CAS RN |
108714-73-4 | |
Record name | 9,9-Dimethyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-dimethyl-9H-fluoren-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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